molecular formula C5H4O3 B010270 3-hydroxy-2H-pyran-2-one CAS No. 496-64-0

3-hydroxy-2H-pyran-2-one

Cat. No. B010270
CAS RN: 496-64-0
M. Wt: 112.08 g/mol
InChI Key: LIPRKYKMVQPYPG-UHFFFAOYSA-N
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Description

3-Hydroxy-2H-pyran-2-one is a compound that has gained attention due to its versatile applications in organic synthesis. It serves as a building block for a wide range of chemical reactions, leading to the production of various complex molecules. This compound is known for its role in the synthesis of pyromeconic acid, phosphorus-containing sugars, and the formation of all stereoisomeric pentoses. Moreover, it has been utilized as a potential precursor for the synthesis of disaccharides through glycosidic linkage formations, opening avenues for the creation of diverse disaccharides via modification of the 3-pyrone moiety (Grynkiewicz & Zamojski, 1978).

Synthesis Analysis

The synthesis of 3-Hydroxy-2H-pyran-2-one and its derivatives involves various methodologies, including rhodium-catalyzed oxidative coupling and environmentally friendly protocols. For instance, the efficient synthesis of naphtho[1,8-bc]pyran derivatives through rhodium-catalyzed oxidative coupling showcases the compound's adaptability in forming polycyclic compounds. This process emphasizes the hydroxy groups' role in regioselective C-H bond cleavage (Mochida et al., 2010). Moreover, the synthesis of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one through the condensation of acetone with formaldehyde highlights the compound's structural flexibility and the potential for creating stable conformers with specific properties (Bazhykova et al., 2018).

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-2H-pyran-2-one derivatives reveals the compound's capacity for forming various stable conformations. Quantum-chemical calculations using ab initio DFT methods have been performed to identify stable conformers, indicating the presence of "chair" conformation and the formation of intramolecular hydrogen bonds in certain conformers. This analysis demonstrates the compound's structural diversity and its implications for chemical reactivity and properties (Bazhykova et al., 2018).

Chemical Reactions and Properties

3-Hydroxy-2H-pyran-2-one undergoes various chemical reactions, leading to the synthesis of diverse compounds. The compound's reactivity has been explored in the synthesis of pyrano[4,3-b]pyran derivatives using a green and reusable catalyst, showcasing an environmentally benign approach to chemical synthesis (Rajguru et al., 2013). Additionally, the synthesis of 6-acyloxy and 6-alkoxy derivatives of 2H-pyran-3(6H)-ones through esterification and direct synthesis methods highlights the compound's versatility in forming ester and ether derivatives (Constantinou-Kokotou et al., 1991).

properties

IUPAC Name

3-hydroxypyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O3/c6-4-2-1-3-8-5(4)7/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPRKYKMVQPYPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=O)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197924
Record name 2H-Pyran-4-one, 3-hydroxy-
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Molecular Weight

112.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxy-2H-pyran-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032994
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-hydroxy-2H-pyran-2-one

CAS RN

496-64-0
Record name 3-Hydroxy-2-pyrone
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Record name 3-Hydroxypyrone
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Record name 2H-Pyran-4-one, 3-hydroxy-
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Record name 3-hydroxy-2H-pyran-2-one
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Record name 3-HYDROXYPYRONE
Source FDA Global Substance Registration System (GSRS)
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Record name 3-Hydroxy-2H-pyran-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032994
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

92 °C
Record name 3-Hydroxy-2H-pyran-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032994
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
G Leonardi, J Li, GIC Righetti… - European Journal of …, 2020 - Wiley Online Library
… salts, in the presence of hydrochloric acid, are quantitatively converted into the corresponding 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid, which afforded 3-hydroxy-2H-pyran-2-one in …
V Kvita, W Fischer - Chimia, 1992 - chimia.ch
Although the 2H-pyran-2-ones have been known for more than 100 years, their importance as versatile intermediates was not widely recognized before the sixties of this century. Until …
Number of citations: 29 www.chimia.ch
JH Hoare - 1982 - elibrary.ru
… Catalytic hydrogenation of 3-hydroxy-2H-pyran-2-one at atmospheric pressure over palladium on carbon gave 5,6-dihydro-3-hydroxy-2H-pyran-2-one (2). Treatment of 2 with …
Number of citations: 2 elibrary.ru
FE Jacobsen, JA Lewis, KJ Heroux, SM Cohen - Inorganica chimica acta, 2007 - Elsevier
… As an extension of these studies, this report details three O,O donor ligands, 3-hydroxy-2H-pyran-2-one (3,2-pyrone), 3-hydroxy-4H-pyran-4-one (3,4-pyrone), and tropolone (Chart 1), …
Number of citations: 24 www.sciencedirect.com
TJ Smith, RH Wearne, AFA Wallis - 1994 - degruyter.com
… Isolation of4-chloro-3-hydroxy-2H-pyran-2-one ( b) from bleaching filtrates … Chloroform gave needles of 4-chloro-3-hydroxy-2H-pyran-2-one …
Number of citations: 3 www.degruyter.com
M Beaumet, LM Lazinski, M Maresca… - European Journal of …, 2023 - Elsevier
… A handful of TYR inhibitors incorporating a 3-hydroxy-2H-pyran-2-one, a 3-hydroxypyridine-2(1H)… In particular, the 3-hydroxy-2H-pyran-2-one and 3-hydroxypyridine-2(1H)-one moieties …
Number of citations: 3 www.sciencedirect.com
M Ichinose, H Suematsu… - Angewandte Chemie …, 2009 - Wiley Online Library
… out with just one equivalent of styrene; 1 H NMR spectroscopic analysis of the reaction mixture showed the formation of a significant amount of 3,6-dihydro-3-hydroxy-2H-pyran-2-one, a …
Number of citations: 58 onlinelibrary.wiley.com
G Leonardi, A Truscello, GIC Righetti… - ACS Sustainable …, 2022 - ACS Publications
Pyrroles are important compounds present in biological systems, used for drug synthesis and in material chemistry. A typical strategy for the pyrrolic ring formation is centered on the …
Number of citations: 2 pubs.acs.org
C Gambarotti, M Lauria, GIC Righetti… - ACS Sustainable …, 2020 - ACS Publications
Nowadays, the use of biomass derived synthons as precursors of aromatic products is an important research topic in green chemistry. In particular, the Diels–Alder protocol has been …
Number of citations: 11 pubs.acs.org
S Elss, C Preston, C Hertzig, F Heckel… - LWT-Food Science and …, 2005 - Elsevier
The flavour profile of juices made from fresh-cut pineapple fruits (n=19; Costa Rica, Ghana, Honduras, Ivory Coast, Philippines, La Réunion, South Africa, Thailand) was studied in …
Number of citations: 176 www.sciencedirect.com

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